cis-Caffeic acid

Description

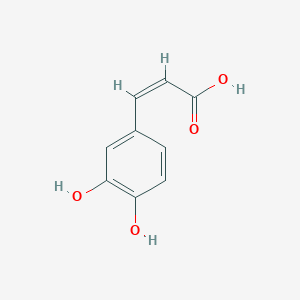

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-RQOWECAXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | cis-Caffeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4361-87-9 | |

| Record name | cis-Caffeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Characterization of cis-Caffeic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Caffeic acid, a geometric isomer of the more abundant trans-caffeic acid, has garnered increasing interest in the scientific community due to its distinct biological activities. This technical guide provides a comprehensive overview of the synthesis of this compound, primarily through photoisomerization of its trans counterpart, and details its structural characterization using a suite of modern analytical techniques. This document offers detailed experimental protocols, presents quantitative data in structured tables for ease of comparison, and includes visual diagrams to elucidate key processes, serving as a valuable resource for researchers in chemistry, pharmacology, and drug development.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the photoisomerization of the readily available trans-caffeic acid. This process involves the exposure of a solution of trans-caffeic acid to ultraviolet (UV) radiation, which induces the conversion to the cis isomer.

Experimental Protocol: Photoisomerization of trans-Caffeic Acid

This protocol outlines the UV-induced isomerization of trans-caffeic acid to this compound.

Materials:

-

trans-Caffeic acid

-

Methanol (B129727) (MeOH) or Tetrahydrofuran (THF)

-

Quartz reaction vessel

-

UV lamp (e.g., medium-pressure mercury lamp, with emission at 254 nm and 366 nm)

-

Stirring plate and stir bar

-

Nitrogen or Argon gas source

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Solution Preparation: Prepare a solution of trans-caffeic acid in a suitable solvent such as methanol or tetrahydrofuran. The concentration can be optimized, but a starting point of 1-10 mg/L is common.[1]

-

Inert Atmosphere: Place the solution in a quartz reaction vessel equipped with a stir bar. Purge the solution with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the isomerization process.

-

UV Irradiation: While stirring, irradiate the solution with a UV lamp. The choice of wavelength (e.g., 254 nm or 366 nm) can influence the rate of isomerization and the formation of byproducts.[1] The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by HPLC.

-

Solvent Removal: Once the desired conversion to the cis isomer is achieved (as determined by HPLC), stop the irradiation and transfer the solution to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting mixture of cis and trans isomers, along with any minor photoproducts, can be purified using preparative HPLC to isolate the this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound via photoisomerization.

Structural Characterization of this compound

The definitive identification and structural elucidation of this compound require a combination of spectroscopic techniques. The following sections provide detailed protocols and key quantitative data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound, particularly for distinguishing it from its trans isomer based on the coupling constants of the vinylic protons.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the purified this compound in a deuterated solvent. For ¹H NMR, a concentration of 1-5 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration (10-20 mg/mL) may be required depending on the instrument's sensitivity.

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹H NMR, key parameters include the number of scans, relaxation delay, and acquisition time. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign the signals to the respective protons and carbons in the this compound molecule.

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound in different deuterated solvents.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) in D₂O | Chemical Shift (δ, ppm) in DMSO-d₆ | Coupling Constant (J, Hz) |

| H-α | ~5.93 | Not explicitly found | d, J ≈ 12.8 Hz |

| H-β | ~7.11 | Not explicitly found | d, J ≈ 12.8 Hz |

| H-2' | ~7.14 | ~7.27 | s |

| H-5' | ~6.91 | ~6.74 | d, J ≈ 8.0 Hz |

| H-6' | ~7.05 | ~7.06 | d, J ≈ 8.0 Hz |

Data compiled from multiple sources.[2][3][4][5] The key distinguishing feature for the cis isomer is the smaller coupling constant (J ≈ 12.8 Hz) for the vinylic protons compared to the trans isomer (J ≈ 16.0 Hz).[4]

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) in DMSO-d₆ |

| C-1 | ~127.5 |

| C-2 | ~115.2 |

| C-3 | ~146.4 |

| C-4 | ~149.9 |

| C-5 | ~117.6 |

| C-6 | ~123.0 |

| C-α | ~117.0 |

| C-β | ~147.4 |

| C=O | ~169.7 |

Data compiled from various sources.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Materials and Equipment:

-

This compound sample

-

Solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., ESI-MS, GC-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent. The concentration will depend on the type of mass spectrometer and ionization source used.

-

Infusion and Ionization: Introduce the sample into the mass spectrometer. For Electrospray Ionization (ESI), the sample is typically infused directly or via an LC system. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first derivatized (e.g., silylation) to increase its volatility.[1]

-

Mass Analysis: The ionized molecules and their fragments are separated based on their m/z ratio by the mass analyzer.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (Da) | Fragmentation |

| [M-H]⁻ | 179.0 | Molecular Ion (Negative Mode) |

| [M-H-CO₂]⁻ | 135.0 | Loss of Carbon Dioxide |

Data obtained from various sources.[9][10][11][12] The molecular weight of caffeic acid is 180.16 g/mol .[13]

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions. It is useful for confirming the presence of the chromophore in caffeic acid and can distinguish between the cis and trans isomers due to their different absorption maxima.

Materials and Equipment:

-

This compound sample

-

Solvent (e.g., ethanol, methanol, water)

-

Quartz cuvettes

-

UV-Visible spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument (typically between 0.1 and 1.0).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Table 4: UV-Visible Absorption Maxima for Caffeic Acid Isomers

| Isomer | λmax (nm) |

| This compound | ~280, ~310 |

| trans-Caffeic acid | ~295, ~325 |

Data compiled from multiple sources.[14][15][16][17] The cis isomer typically exhibits a hypsochromic (blue) shift in its absorption maxima compared to the trans isomer.[14]

Analytical Workflow

Caption: Analytical workflow for the structural characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive structural characterization of this compound. The photoisomerization of trans-caffeic acid remains the most accessible synthetic route. A combination of NMR spectroscopy, mass spectrometry, and UV-Visible spectroscopy is crucial for unambiguous identification and structural confirmation. The provided protocols and tabulated data serve as a valuable starting point for researchers and professionals working with this important bioactive molecule. Further research into optimizing synthetic yields and exploring alternative synthetic pathways is warranted.

References

- 1. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. hmdb.ca [hmdb.ca]

- 4. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. massbank.eu [massbank.eu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caffeic acid, (Z)- | C9H8O4 | CID 1549111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 16. researchgate.net [researchgate.net]

- 17. Validation of Caffeic Acid in Emulsion by UV-Spectrophotometric Method [article.sapub.org]

In-Depth Technical Guide to the Photochemical Isomerization of trans-Caffeic Acid to cis-Caffeic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical isomerization of trans-caffeic acid to its cis-isomer. This document details the underlying scientific principles, experimental methodologies, and analytical techniques pertinent to this reversible photochemical reaction. The information is intended to support research and development activities where the specific properties of either isomer are of interest.

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a widely studied phenolic compound with significant biological activities. In nature and in commercially available forms, it predominantly exists as the thermodynamically more stable trans-isomer. However, upon exposure to ultraviolet (UV) radiation, trans-caffeic acid undergoes a reversible isomerization to the cis-form.[1] This conversion can significantly alter the molecule's biological and physicochemical properties, making the study and control of this photoisomerization crucial in fields ranging from phytochemistry to drug development.

Reaction Mechanism and Kinetics

The photochemical isomerization of trans-caffeic acid to cis-caffeic acid is initiated by the absorption of UV light, which excites the molecule from its ground state (S₀) to an excited singlet state (S₁), specifically the 1¹ππ* state.[2] From this excited state, the molecule can relax through a conical intersection, a point of degeneracy between two electronic states, which facilitates the rotation around the carbon-carbon double bond of the propenoic acid side chain. This rotation leads to the formation of the cis-isomer. The reaction is reversible, and the cis-isomer can also absorb UV light and convert back to the trans-form. This process eventually leads to a photostationary state (PSS), which is a dynamic equilibrium mixture of the two isomers under continuous irradiation.[3]

The overall reaction can be depicted as follows:

trans-Caffeic Acid + hν ⇌ this compound

Recent theoretical studies suggest that the photoisomerization may also involve higher excited states, such as the 2¹ππ* (S₃) state, following initial excitation to the 1¹ππ* state.[2]

The presence of oxygen has been observed to increase the rate of photoisomerization.[4] Furthermore, the isomerization process can be influenced by the presence of metal ions and the solvent environment.[1][4]

Experimental Protocols

General Laboratory Protocol for Photochemical Isomerization

This protocol outlines a general procedure for the laboratory-scale photochemical isomerization of trans-caffeic acid.

3.1.1 Materials and Equipment

-

trans-Caffeic acid (high purity)

-

Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)

-

Quartz reaction vessel

-

UV lamp (e.g., mercury lamp with emission at 254 nm or 365 nm, or a tunable light source)

-

Magnetic stirrer and stir bar

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

3.1.2 Procedure

-

Solution Preparation: Prepare a stock solution of trans-caffeic acid in the chosen solvent (e.g., 100 µg/mL in methanol). Protect the solution from light until irradiation.

-

Irradiation:

-

Transfer a known volume of the trans-caffeic acid solution into the quartz reaction vessel.

-

Place the vessel at a fixed distance from the UV lamp. The distance should be consistent across experiments.

-

Continuously stir the solution during irradiation to ensure uniform light exposure.

-

Irradiate the solution for a predetermined period. It is recommended to take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the reaction progress.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the irradiated solution.

-

If necessary, dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

-

Inject the sample into the HPLC system to quantify the concentrations of trans- and this compound.

-

Protocol for the Synthesis and Purification of this compound

For studies requiring a pure standard of this compound, the following preparative-scale procedure can be adapted.

-

Preparative Irradiation: Prepare a more concentrated solution of trans-caffeic acid in a suitable solvent. Irradiate the solution under conditions that favor a high proportion of the cis-isomer at the photostationary state (this may require optimization of wavelength and solvent).

-

Monitoring: Monitor the isomerization process using analytical HPLC until the desired cis/trans ratio is achieved.

-

Purification: Isolate the cis-isomer from the mixture using preparative HPLC with a suitable stationary and mobile phase combination.

-

Solvent Removal: Remove the solvent from the collected fraction containing the cis-isomer under reduced pressure (e.g., using a rotary evaporator).

-

Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, NMR, and mass spectrometry.

Analytical Methodologies

The separation and quantification of trans- and this compound are most commonly achieved using reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for stability studies.[5]

High-Performance Liquid Chromatography (HPLC)

Table 1: Representative HPLC Methods for the Analysis of Caffeic Acid Isomers

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 4.6 mm, 5 µm) | Diphenyl (150 x 3 mm, 5 µm) |

| Mobile Phase | A: 0.5% Acetic Acid in WaterB: Methanol | A: Water/Formic Acid (1000:0.005, v/v)B: Methanol | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Elution | Gradient | Gradient: 10-70% B in 60 min | Gradient: 15% A for 8 min, 15-30% A for 4 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.8 mL/min |

| Detection Wavelength | 330 nm | Not specified | 330 nm |

| Reference | [6] | [7] | [8] |

UV-Vis Spectroscopy

The trans- and cis-isomers of caffeic acid exhibit distinct UV-Vis absorption spectra, which can be used for their quantification. The trans-isomer typically shows a higher molar absorptivity and a slightly red-shifted absorption maximum compared to the cis-isomer.

Table 2: UV-Vis Absorption Maxima for Caffeic Acid Isomers

| Isomer | Solvent | Absorption Maxima (λmax) |

| trans-Caffeic Acid | Methanol | ~325 nm |

| This compound | Methanol | ~310 nm |

Quantitative Data

The efficiency of the photochemical isomerization can be described by the quantum yield and the composition of the photostationary state.

Quantum Yield

The quantum yield (Φ) for the photoisomerization is the ratio of the number of molecules that isomerize to the number of photons absorbed. While the search results indicate that the quantum yield has been studied, specific numerical values for the trans- to cis-isomerization of caffeic acid are not consistently reported in the reviewed literature. For a related compound, methyl sinapate, the quantum yield for the cis to trans isomerization was found to be significantly higher than for the trans to cis process (0.77 vs 0.22), indicating that the back reaction is more efficient.[9]

Photostationary State (PSS)

The composition of the mixture at the photostationary state depends on the irradiation wavelength, solvent, and temperature. Under certain conditions, the cis-isomer can be the major component at PSS. For instance, one study reported that exposure of polar solutions of trans-caffeic acid to daylight at room temperature for one month resulted in up to 43% isomerization to the cis-form.[5][10] For a derivative of ferulic acid, another hydroxycinnamic acid, complete conversion to the cis-isomer was observed upon irradiation at 350 nm.[11]

Visualizations

Reaction Pathway

Caption: Reaction pathway for the photochemical isomerization of caffeic acid.

Experimental Workflow

Caption: General experimental workflow for studying caffeic acid photoisomerization.

Conclusion

The photochemical isomerization of trans-caffeic acid to its cis-isomer is a well-documented phenomenon of significant scientific and industrial relevance. This technical guide provides a foundational understanding of the reaction mechanism, detailed experimental protocols for its induction and analysis, and a summary of the key analytical techniques. While precise quantum yield data for caffeic acid remains to be definitively established in the literature, the provided methodologies offer a robust framework for researchers to investigate this important photochemical transformation. The careful control of irradiation conditions and the use of validated analytical methods are paramount for obtaining reproducible and accurate results in the study of caffeic acid isomers.

References

- 1. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photodynamics of potent antioxidants: ferulic and caffeic acids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP01595F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. phcogj.com [phcogj.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Validation of HPLC-UV Assay of Caffeic Acid in Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Enigmatic Presence of cis-Caffeic Acid: A Technical Guide to its Natural Occurrence and Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a hydroxycinnamic acid, is a ubiquitous secondary metabolite in the plant kingdom, playing a crucial role in growth, development, and defense mechanisms. It exists as two geometric isomers, trans-caffeic acid and cis-caffeic acid. While the trans-isomer is the more stable and predominantly occurring form, the cis-isomer, though found in smaller quantities, is gaining increasing attention for its potential biological activities. This technical guide provides an in-depth exploration of the natural occurrence and biosynthesis of this compound in plants, offering valuable insights for researchers in phytochemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound has been identified in a variety of plant species, although its concentration is generally much lower than that of its trans-counterpart. The isomerization from the trans to the cis form can be induced by UV radiation, which is present in sunlight. This suggests that the levels of this compound in plants can be influenced by environmental light conditions.

While extensive quantitative data specifically for this compound is limited in the literature, the total caffeic acid content (often not distinguishing between isomers) has been reported in numerous plants. The following table summarizes the concentration of total caffeic acid in various plant parts. It is important for researchers to consider that the reported values are for total caffeic acid and that the proportion of the cis-isomer may vary.

| Plant Species | Plant Part | Concentration of Caffeic Acid | Reference(s) |

| Coffea canephora | Seeds | 1.23 g/100 g dried plant | [1] |

| Solanum tuberosum | Tuber Peel (at end of dormancy) | 3.7 µg/g crude weight | [2] |

| Solanum tuberosum | Tuber Eyes (during dormancy) | 18.7 µg/g crude weight | [2] |

| Solanum tuberosum | Tuber Pulp (during dormancy) | 2.3 µg/g crude weight | [2] |

| Ipomoea batatas | Peel Extract | 0.1415 ± 0.015 mg/100mg of extract | [3] |

| Ipomoea batatas | Leaf Extract | 0.00108 ± 0.0022 mg/100mg of extract | [3] |

| Dendropanax morbifera | Leaves | 20.35 mg/g (optimized extraction) | [4] |

| Salvia officinalis | Leaves | 0.0257 g% (70% ethanolic solution) | [5] |

| Vitex agnus-castus | Marmaris Leaf Sample | 0.277% (w/w) | [6] |

| Vitex agnus-castus | Antalya Leaf Sample | 0.266% (w/w) | [6] |

Note: The data presented is for total caffeic acid, as most studies do not differentiate between the cis and trans isomers. The concentration of this compound is expected to be a fraction of these values and can be influenced by factors such as light exposure and extraction methods.

Biosynthesis of Caffeic Acid

Caffeic acid is synthesized in plants through the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites. The pathway begins with the amino acid L-phenylalanine.

The key enzymatic steps leading to the formation of trans-caffeic acid are:

-

Deamination of L-Phenylalanine: Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[7]

-

Hydroxylation of trans-Cinnamic Acid: Cinnamate-4-Hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the 4-position to yield p-coumaric acid.

-

Hydroxylation of p-Coumaric Acid: p-Coumarate 3-Hydroxylase (C3H) then hydroxylates p-coumaric acid at the 3-position to form trans-caffeic acid. Recent research has identified C3H as a bifunctional peroxidase.[8][9]

The formation of this compound is believed to occur primarily through the isomerization of the more stable trans-isomer. This isomerization can be a photochemical process driven by UV light, but enzymatic catalysis may also be involved.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and study of the biosynthesis of this compound.

Extraction of Caffeic Acid from Plant Material

The following protocol outlines a general procedure for the extraction of caffeic acid from plant tissues. Optimization may be required depending on the specific plant matrix.

Materials:

-

Dried and powdered plant material

-

Extraction solvent (e.g., 80% methanol, 60% ethanol)[10]

-

Sonicator or reflux apparatus

-

Centrifuge and centrifuge tubes or filtration apparatus

-

Rotary evaporator

-

Vortex mixer

Procedure:

-

Weigh a known amount of the powdered plant material.

-

Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 or 1:20 w/v).

-

Perform extraction using either sonication for a specified time (e.g., 30-60 minutes) or reflux at a controlled temperature (e.g., 60°C for 2 hours).[10]

-

Separate the solid material from the liquid extract by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration.

-

Collect the supernatant or filtrate.

-

Remove the solvent from the extract using a rotary evaporator under reduced pressure.

-

Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.

Quantification of cis- and trans-Caffeic Acid by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a common and reliable method for the separation and quantification of caffeic acid isomers.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid or 0.2% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile).[1][3]

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.[1]

-

Detection Wavelength: Caffeic acid isomers can be monitored at their maximum absorbance wavelength, which is around 325-330 nm.[1][3]

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Standard Preparation: Prepare stock solutions of authentic cis- and trans-caffeic acid standards of known concentrations in methanol. Generate a calibration curve by preparing a series of dilutions from the stock solutions.

-

Sample Preparation: Filter the redissolved plant extract through a 0.22 or 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peaks for cis- and trans-caffeic acid in the sample chromatograms by comparing their retention times with those of the standards. Quantify the amount of each isomer using the calibration curve generated from the standards.

Quantification of cis- and trans-Caffeic Acid by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for the quantification of caffeic acid isomers, especially in complex matrices.

Instrumentation and Conditions:

-

LC System: A UHPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: Similar to HPLC-DAD, a gradient of acidified water and an organic solvent is used.

-

Ionization Mode: ESI in negative ion mode is typically employed for phenolic acids.

-

MRM Transitions: For quantification, Multiple Reaction Monitoring (MRM) is used. The precursor ion for caffeic acid is [M-H]⁻ at m/z 179. Specific product ions are selected for quantification and confirmation (e.g., m/z 135).

Procedure:

-

Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-DAD method.

-

Method Development: Optimize the MS parameters, including the declustering potential, collision energy, and MRM transitions for both cis- and trans-caffeic acid using authentic standards.

-

Analysis and Quantification: Analyze the samples using the optimized LC-MS/MS method. Quantify the isomers based on the peak areas of their specific MRM transitions and a calibration curve.

Enzyme Assays for Biosynthesis Studies

To investigate the biosynthesis of caffeic acid, the activity of the key enzymes can be measured.

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.

Materials:

-

Plant tissue extract

-

0.1 M Tris-HCl buffer (pH 8.8)

-

L-phenylalanine solution (e.g., 50 mM in Tris-HCl buffer)

-

Spectrophotometer

Procedure:

-

Prepare a crude enzyme extract from the plant tissue by homogenizing it in an appropriate buffer.

-

The reaction mixture contains the enzyme extract and L-phenylalanine solution in Tris-HCl buffer.

-

Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.

-

Measure the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.[11]

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid.

This assay typically involves a microsomal preparation and measures the conversion of trans-cinnamic acid to p-coumaric acid.

Materials:

-

Microsomal fraction isolated from plant tissue

-

trans-Cinnamic acid

-

NADPH

-

Reaction buffer

Procedure:

-

Isolate the microsomal fraction from the plant tissue, as C4H is a membrane-bound enzyme.

-

The reaction mixture includes the microsomal preparation, trans-cinnamic acid, and NADPH as a cofactor in a suitable buffer.

-

After incubation, the reaction is stopped, and the product, p-coumaric acid, is extracted.

-

Quantify the amount of p-coumaric acid formed using HPLC.

This assay measures the conversion of p-coumaric acid to caffeic acid.

Materials:

-

Crude or purified enzyme extract

-

p-Coumaric acid

-

Ascorbate (B8700270) and H₂O₂ (for the peroxidase-catalyzed reaction)[9]

-

Reaction buffer

Procedure:

-

Prepare a protein extract from the plant tissue.

-

The reaction mixture contains the enzyme extract, p-coumaric acid, and the necessary co-substrates (ascorbate and H₂O₂) in a suitable buffer.

-

After incubation, stop the reaction and extract the product.

-

Quantify the amount of caffeic acid produced using HPLC.

Signaling Pathways and Logical Relationships

The phenylpropanoid pathway is a complex network with various points of regulation. The following diagram illustrates a simplified logical flow of this pathway leading to caffeic acid.

Conclusion

The study of this compound in plants is a burgeoning field with significant potential. While its natural occurrence is less abundant than the trans-isomer, its distinct biological activities warrant further investigation. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and biosynthesis of this compound, along with detailed experimental protocols to aid researchers in their exploration of this intriguing molecule. Future research should focus on developing analytical methods to accurately quantify this compound in a wider range of plant species and on elucidating the specific enzymatic mechanisms that may be involved in its formation. Such studies will be invaluable for unlocking the full potential of this compound in drug development and other applications.

References

- 1. scielo.br [scielo.br]

- 2. CAFFEIC ACID - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. phcogj.com [phcogj.com]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Multi-omic characterization of bifunctional peroxidase 4-coumarate 3-hydroxylase knockdown in Brachypodium distachyon provides insights into lignin modification-associated pleiotropic effects [frontiersin.org]

- 9. 4-Coumarate 3-hydroxylase in the lignin biosynthesis pathway is a cytosolic ascorbate peroxidase - UNT Digital Library [digital.library.unt.edu]

- 10. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 11. resources.bio-techne.com [resources.bio-techne.com]

A Technical Guide to the In Vitro Antioxidant and Anti-inflammatory Properties of Caffeic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Caffeic acid (3,4-dihydroxycinnamic acid), a prominent hydroxycinnamic acid found extensively in plant-based sources, has garnered significant attention for its potent antioxidant and anti-inflammatory activities. This document provides a comprehensive technical overview of the in vitro evidence supporting these properties, with a focus on cis-caffeic acid where data is available. It details the quantitative antioxidant efficacy of caffeic acid through established assays and outlines its significant anti-inflammatory effects, including the inhibition of key pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). Furthermore, this guide elucidates the underlying molecular mechanisms, primarily the modulation of the NF-κB and MAPK signaling pathways. Detailed experimental protocols and visual diagrams of workflows and signaling cascades are provided to support researchers in the practical application and further exploration of caffeic acid's therapeutic potential.

In Vitro Antioxidant Properties

Caffeic acid's chemical structure, featuring a phenolic ring with two hydroxyl groups, makes it a potent free radical scavenger.[1] Its antioxidant capacity has been extensively evaluated using various in vitro assays, demonstrating its ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[2][3]

Summary of Antioxidant Activity

The antioxidant potential of caffeic acid is frequently quantified by its IC₅₀ value—the concentration required to scavenge 50% of free radicals. It often exhibits greater antioxidant activity than standard compounds like ascorbic acid and Trolox.[4][5]

| Assay Type | Parameter | Value (µg/mL) | Reference Compound(s) |

| DPPH Radical Scavenging | IC₅₀ | 2.39[5][6] | Ascorbic Acid, Trolox[4] |

| ABTS Radical Scavenging | IC₅₀ | 1.96[3][6] | Trolox, BHA, BHT[2] |

| Superoxide Anion Scavenging | - | Effective Scavenging[2] | α-Tocopherol, Trolox, BHA, BHT[2] |

| Lipid Peroxidation Inhibition | % Inhibition | 68.2% (at 10 µg/mL)[2] | BHA (74.4%), BHT (71.2%) at 20 µg/mL[2] |

Experimental Protocols for Antioxidant Assays

Detailed methodologies for common antioxidant capacity assays are provided below.

1.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[7][8]

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 8 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695) and protect it from light.[9]

-

Prepare a working solution (e.g., 0.1 mM or 600 µM) by diluting the stock solution with the same solvent.[7][9] The absorbance of the working solution should be approximately 1.0 at 517 nm.[8]

-

-

Assay Procedure:

-

Prepare serial dilutions of caffeic acid and a positive control (e.g., ascorbic acid, Trolox) in the solvent.[10]

-

In a 96-well microplate, add 100 µL of the sample or standard solutions to different wells.[7]

-

Add 100 µL of the DPPH working solution to each well.[7]

-

Prepare a blank well containing solvent and the DPPH solution.[7]

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

-

Measure the absorbance at 517 nm using a microplate reader.[8][10]

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentrations.[7]

1.2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the capacity of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[11][12]

-

Reagent Preparation:

-

Prepare the ABTS radical cation by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.[11][13]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[11][12]

-

Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) or solvent to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

-

-

Assay Procedure:

-

Prepare serial dilutions of caffeic acid and a positive control (e.g., Trolox).[14]

-

In a 96-well microplate, add a small volume (e.g., 10 µL) of the sample or standard solutions to different wells.[11]

-

Add a larger volume (e.g., 190-200 µL) of the diluted ABTS•+ working solution to each well.[7][14]

-

Incubate the plate at room temperature for a set time (e.g., 6 minutes).[7][13]

-

-

Calculation: The percentage of inhibition and the IC₅₀ value are calculated using the same formula as in the DPPH assay.[7]

Visualization of Experimental Workflow

Caption: General workflow for in vitro antioxidant capacity assays.

In Vitro Anti-inflammatory Properties

Caffeic acid demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in immune cells, such as lipopolysaccharide (LPS)-stimulated macrophages.[15]

Summary of Anti-inflammatory Activity

Caffeic acid effectively reduces the levels of key inflammatory markers in a dose-dependent manner. The RAW 264.7 macrophage cell line is a standard model for these investigations.[16][17]

| Assay / Mediator | Cell Line | Stimulant | Parameter | Value / Effect |

| Nitric Oxide (NO) | RAW 264.7 | LPS | IC₅₀ | 2.4 - 21.0 µM (for various esters)[18] |

| TNF-α | RAW 264.7 | LPS | - | Significant inhibition[16][19][20] |

| IL-6 | RAW 264.7 | LPS | - | Significant inhibition[16][19][20] |

| IL-1β | RAW 264.7 | LPS | - | Significant inhibition[20] |

| COX-2 Expression | RAW 264.7 | LPS | - | Downregulation of protein expression[20] |

| COX-2 Expression | CCD-18Co | IL-1β | - | Downregulation at 10 and 50 µM[21] |

Experimental Protocols for Anti-inflammatory Assays

2.2.1 Cell Culture and LPS Stimulation

-

Cell Line: RAW 264.7 murine macrophages are commonly used.[15][16]

-

Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Procedure:

-

Seed cells in appropriate plates (e.g., 96-well for NO assay, 6-well for Western blot) and allow them to adhere for 6-24 hours.[17]

-

Pre-treat the cells with various non-cytotoxic concentrations of caffeic acid for 1-2 hours.[17]

-

Stimulate inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the media.[17]

-

Incubate for a specified period (e.g., 24 hours for NO and cytokine analysis).[17]

-

2.2.2 Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (B80452) (a stable product of NO) in the cell culture supernatant.[15][17]

-

Procedure:

-

After the incubation period with LPS and caffeic acid, collect the cell culture supernatant.

-

In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.[17]

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[17]

-

2.2.3 Cytokine (TNF-α, IL-6) Measurement

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying specific cytokine concentrations in the cell culture supernatant.

-

Procedure: Follow the manufacturer's protocol for the specific ELISA kit being used. This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate to produce a colorimetric signal.[22]

2.2.4 COX-2 Expression Analysis

-

Method: Western blotting is used to determine the protein levels of COX-2.

-

Procedure:

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for COX-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[20]

-

Visualization of Experimental Workflow

Caption: Workflow for in vitro anti-inflammatory assays.

Molecular Mechanisms of Action

Caffeic acid exerts its anti-inflammatory effects primarily by interfering with key intracellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[15][19]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[23] In resting cells, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[24] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[24] This phosphorylation targets IκBα for degradation, allowing the freed NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS (for NO production), COX-2, TNF-α, and IL-6.[16][25]

Caffeic acid has been shown to inhibit this pathway by:

-

Inhibiting IKK activation and subsequent IκBα phosphorylation and degradation.[24]

-

Preventing the nuclear translocation of NF-κB subunits p65 and p50.[19][25][26]

-

Directly interfering with the DNA binding of NF-κB in the nucleus.[23][27]

Caption: Inhibition of the NF-κB pathway by Caffeic Acid.

Modulation of the MAPK Signaling Pathway

The MAPK family—including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)—is another critical pathway in the inflammatory response.[28] LPS stimulation leads to the phosphorylation and activation of these kinases.[26] Activated MAPKs, in turn, activate transcription factors like activator protein-1 (AP-1), which also contributes to the expression of inflammatory genes.[29]

Studies indicate that caffeic acid can suppress the LPS-induced phosphorylation of p38 and JNK, thereby down-regulating the inflammatory cascade.[15][30] The effect on ERK phosphorylation can be variable depending on the specific context.[15][28]

Caption: Inhibition of the MAPK pathway by Caffeic Acid.

Conclusion

The available in vitro evidence strongly supports the classification of caffeic acid as a potent antioxidant and anti-inflammatory agent. It effectively neutralizes free radicals and suppresses the production of key inflammatory mediators by inhibiting the NF-κB and MAPK signaling pathways. While much of the research does not specify the isomer, these findings provide a robust foundation for its therapeutic potential. For drug development professionals, caffeic acid represents a promising scaffold for designing novel therapeutics for oxidative stress and inflammation-related diseases. Future research should focus on directly comparing the bioactivities of the cis and trans isomers to delineate any differences in their efficacy and mechanisms of action.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. knowledgecenter.ubt-uni.net [knowledgecenter.ubt-uni.net]

- 4. In vitro methods to determine the antioxidant activity of caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atiner.gr [atiner.gr]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. abcam.cn [abcam.cn]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. eg-fr.uc.pt [eg-fr.uc.pt]

- 16. The Attenuation of 14-3-3ζ is Involved in the Caffeic Acid-Blocked Lipopolysaccharide-Stimulated Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and effects of new caffeic acid derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Caffeic acid-grafted chitooligosaccharides downregulate MAPK and NF-kB in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory activity of caffeic acid derivatives from Ilex rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis - A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effect of caffeic acid on tumor necrosis factor-alpha-induced vascular inflammation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Caffeic acid phenethyl ester protects mice from lethal endotoxin shock and inhibits lipopolysaccharide-induced cyclooxygenase-2 and inducible nitric oxide synthase expression in RAW 264.7 macrophages via the p38/ERK and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. propoleo.cl [propoleo.cl]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

"cis-Caffeic acid stability and degradation pathways"

An In-depth Technical Guide to the Stability and Degradation Pathways of cis-Caffeic Acid

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a prominent phenolic acid found extensively throughout the plant kingdom, recognized for its significant antioxidant, anti-inflammatory, and cardioprotective properties.[1][2][3][4] It exists as two geometric isomers: trans-caffeic acid and this compound. The trans-isomer is the predominant and more stable form found in nature.[5][6] However, the cis-isomer can be formed through isomerization, particularly upon exposure to UV light.[5] Understanding the stability and degradation of this compound is critical for researchers, scientists, and drug development professionals, as the isomeric form can influence biological activity, bioavailability, and formulation stability.

This technical guide provides a comprehensive overview of the factors influencing the stability of this compound and details its primary degradation pathways. It includes quantitative data from various studies, detailed experimental protocols for stability analysis, and visual diagrams of key degradation processes and workflows.

Factors Influencing the Stability of this compound

The stability of caffeic acid isomers is not inherent but is significantly influenced by a range of environmental factors. The conversion of the more stable trans-isomer to the cis-form is often the first step in degradation, making the stability of this compound intrinsically linked to the conditions that promote its formation and subsequent breakdown.

Influence of Light and UV Radiation

Exposure to sunlight and ultraviolet (UV) radiation is a primary driver for the isomerization of trans-caffeic acid to this compound.[5] This photoisomerization is a key degradation pathway for the trans form and the principal formation route for the cis form.[7] Studies have shown that significant isomerization (up to 43%) can occur when solutions of caffeic acid are exposed to daylight for extended periods.[8][9] The wavelength of UV radiation influences the extent of this conversion, with tests at 366 nm showing greater isomerization than at 254 nm.[7]

Influence of pH

The pH of the medium plays a crucial role in the stability of caffeic acid. Generally, caffeic acid is more stable in acidic conditions (pH 2-3) and is susceptible to degradation in neutral to alkaline environments.[10][11] The lower stability in alkaline conditions is attributed to oxidation and hydrolysis reactions.[10] In simulated gastrointestinal studies, caffeic acid showed high recovery (>98%) in the acidic gastric phase but this dropped to as low as 46% in the alkaline intestinal phase, highlighting its pH-dependent instability.[12] For caffeoylquinic acids (CQAs), derivatives of caffeic acid, degradation and isomerization are known to occur rapidly at neutral and basic pH values.[13][14]

Influence of Temperature

Temperature is another critical factor affecting stability. While many phenolic compounds are heat-labile, the degradation of caffeic acid is significantly accelerated at higher temperatures.[15][16] In studies on green coffee extracts, losses of hydroxycinnamic acids, including caffeic acid derivatives, ranged from 18% to 84% when heated.[15] Interestingly, one study on the effects of ultrasound treatment found that the degradation rate of caffeic acid decreased with increasing temperature (from -5°C to 65°C), a phenomenon attributed to changes in cavitation intensity.[1][17][18] However, under conventional heating, temperatures above 100°C cause significant degradation.[1]

Influence of Solvents

The choice of solvent can impact the rate of isomerization and degradation. Studies have shown that more protic solvents can lead to more significant degradation of trans-caffeic acid into its cis-isomer.[8][9] For instance, the isomerization was observed to a greater extent in methanol (B129727) (a protic solvent) compared to tetrahydrofuran (B95107) (THF, an aprotic solvent) under certain conditions.[8]

Degradation Pathways of this compound

Once formed, this compound can undergo further reactions, leading to various degradation products. The primary pathways involve intramolecular cyclization and further decomposition.

Isomerization and Intramolecular Cyclization to Esculetin (B1671247)

The most well-documented degradation pathway for this compound is its conversion to a lactone called esculetin (also known as aesculetin).[5] This reaction involves an intramolecular cyclization. This process is reported to be pH-dependent, occurring specifically in the presence of oxygen and at alkaline pH values (pH > 6).[8]

Figure 1. Isomerization of trans-caffeic acid and subsequent cyclization of the cis-isomer.

Alternative Degradation Pathways

Other degradation pathways have been identified under specific, high-energy conditions.

-

Photodegradation to Vinyl Catechol and Protocatechuic Acid : Under UV irradiation, trans-caffeic acid can also degrade via two other pathways to form vinyl catechol and protocatechuic acid.[9]

-

Degradation in Subcritical Water : When subjected to high temperatures (160-240°C) in subcritical water, caffeic acid degrades into products such as hydroxytyrosol, protocatechuic aldehyde, and 4-vinylcatechol.[19]

-

Sonodegradation : Under ultrasound treatment, caffeic acid can undergo decomposition and polymerization, yielding decarboxylation products and dimers.[1]

Figure 2. Degradation products of caffeic acid under specific high-energy conditions.

Quantitative Stability Data

The following tables summarize quantitative data on caffeic acid degradation under various conditions as reported in the literature.

Table 1: Stability of Caffeic Acid Under Photolytic Conditions

| Condition | Solvent | Duration | Result | Reference |

|---|---|---|---|---|

| Daylight Exposure | Polar Solvents | 1 Month | Up to 43% isomerization of trans- to cis-isomer | [8] |

| UV Radiation (366 nm) | Tetrahydrofuran (THF) | 6 hours | 31.1% formation of this compound | [7] |

| UV Radiation (254 nm) | Tetrahydrofuran (THF) | 6 hours | Lower isomerization than at 366 nm | [7] |

| UV Radiation (366 nm) | Methanol (MeOH) | 6 hours | 26.8% formation of this compound |[7] |

Table 2: Stability of Caffeic Acid Under Different pH and Temperature Conditions

| Condition | Medium | Temperature | Duration | Result | Reference |

|---|---|---|---|---|---|

| Simulated Gastric Phase | Aqueous | 37°C | 2 hours | >98% recovery | [12] |

| Simulated Intestinal Phase | Aqueous (alkaline) | 37°C | 2 hours | 46-75% recovery | [12] |

| Heating in Food Model | Food Matrix | 110-180°C | 0.5 - 1 hour | 18-84% loss of hydroxycinnamic acids | [15] |

| Ultrasound Treatment | 80% Ethanol | -5°C | - | 17% degradation (vs. untreated) | [1][17] |

| Ultrasound Treatment | 80% Ethanol | 65°C | - | 2% degradation (vs. untreated) | [1][17] |

| Storage | Black Currant Juice | Room Temp. | 1 Year | 20-40% degradation of hydroxycinnamic acid derivatives |[20][21] |

Experimental Protocols

Detailed methodologies are essential for replicating stability studies and accurately assessing the degradation of caffeic acid isomers.

Forced Degradation Study Protocol (General)

Forced degradation or stress testing is performed to evaluate the stability of a compound and identify potential degradation products.

-

Sample Preparation : Prepare stock solutions of pure trans-caffeic acid standard in various solvents (e.g., methanol, tetrahydrofuran, water) at a known concentration (e.g., 1-100 mg/L).[7][8]

-

Stress Conditions :

-

Photolytic Stress : Expose solutions to UV radiation in a UV cabinet at specific wavelengths (e.g., 254 nm and 366 nm) for a defined period (e.g., 6 hours).[7] Wrap control samples in aluminum foil.

-

Thermal Stress : Store solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points.

-

pH Stress : Adjust the pH of aqueous solutions using acids (e.g., HCl) or bases (e.g., NaOH) to desired levels (e.g., pH 3, 7, 9) and store at a constant temperature.

-

-

Sample Analysis :

-

Chromatographic Analysis : Analyze the samples using a validated stability-indicating method (e.g., GC-MS or HPLC-PDA) to separate and quantify the parent compound (trans-caffeic acid) and its degradation products (this compound, esculetin, etc.).[8]

Figure 3. Experimental workflow for conducting stability and forced degradation studies.

Analytical Method: GC-MS for Isomer Separation

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying closely related isomers after derivatization.

-

Derivatization : To 100 µL of sample solution, add an internal standard, evaporate to dryness under nitrogen. Add 50 µL of anhydrous pyridine (B92270) and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.[8][22]

-

GC Column : Use a capillary column suitable for separating phenolic compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., Agilent HP-5ms).

-

Temperature Program : An example program starts at 100°C, holds for 2 minutes, ramps to 250°C at 10°C/min, then ramps to 300°C at 20°C/min, and holds for 5 minutes.

-

MS Detection : Use electron ionization (EI) at 70 eV. Scan a mass range appropriate for the silylated derivatives (e.g., m/z 50-500). Identification is based on retention times and comparison of mass spectra with known standards or libraries. The molecular ion (M+) for silylated caffeic acid isomers appears at m/z 396.[7]

Analytical Method: HPLC for Isomer Separation

High-performance liquid chromatography (HPLC), often coupled with a photodiode array (PDA) or mass spectrometry (MS) detector, is widely used for analyzing non-volatile phenolic acids.[2][22][23]

-

Column : A reversed-phase C18 column is commonly used.[17][24]

-

Mobile Phase : A gradient elution is typically employed using a binary solvent system, such as water with an acidifier (e.g., 0.1% formic acid or 0.5% acetic acid) as solvent A and an organic solvent (e.g., methanol or acetonitrile) as solvent B.[24][25]

-

Detection : PDA detection is set to monitor at the maximum absorbance wavelength for caffeic acid (around 320-330 nm).[17][24] MS detection in negative ion mode provides structural information.

-

Identification : cis- and trans-isomers can be distinguished by their retention times and UV spectra. cis-isomers often have a longer retention time in RP-HPLC and their absorption maximum occurs at a shorter wavelength compared to the corresponding trans-isomer.[26]

Conclusion

The stability of this compound is a complex issue governed by multiple environmental factors, including light, pH, and temperature. It is primarily formed via the photoisomerization of the more abundant trans-isomer. Once formed, this compound is susceptible to further degradation, most notably through an intramolecular cyclization to form esculetin, a reaction that is favored under alkaline conditions. Understanding these stability characteristics and degradation pathways is paramount for the effective development of pharmaceuticals, nutraceuticals, and other products containing caffeic acid. The application of robust, stability-indicating analytical methods such as GC-MS and HPLC is essential for accurately quantifying these isomers and ensuring product quality, safety, and efficacy.

References

- 1. The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CAFFEIC ACID - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. Effect of pH on the antimicrobial activity and oxidative stability of oil-in-water emulsions containing caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Degradation of caffeic acid in subcritical water and online HPLC-DPPH assay of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. phcogj.com [phcogj.com]

- 25. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Fate of cis-Caffeic Acid In Vivo: A Technical Overview of its Pharmacokinetics and Metabolism

For Immediate Release

This technical guide provides a comprehensive analysis of the in vivo pharmacokinetics and metabolism of cis-caffeic acid, a geometric isomer of the widely studied trans-caffeic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology, offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. While most research has focused on the more stable trans-isomer, evidence confirms the presence and metabolic transformation of this compound in biological systems.

Executive Summary

Caffeic acid, a phenolic compound prevalent in various plant-based foods, exists in both cis and trans isomeric forms, with the trans form being the most common. In vivo studies, primarily conducted in rodent models, indicate that orally administered caffeic acid undergoes significant metabolism. A key finding from radiolabeled studies in rats is the in vivo presence of this compound, suggesting either its absorption from isomeric mixtures or in vivo isomerization from the trans form. The metabolism of caffeic acid is extensive, involving phase II conjugation reactions such as sulfation and glucuronidation, as well as methylation. The intestinal microflora also plays a crucial role in the biotransformation of caffeic acid. This guide synthesizes the available quantitative data, details the experimental methodologies employed in key studies, and provides visual representations of the metabolic pathways and experimental workflows.

Pharmacokinetic Profile

The pharmacokinetic parameters of caffeic acid have been investigated in various animal models, primarily rats and rabbits. It is important to note that these studies generally administer the commercially available form of caffeic acid, which is predominantly the trans-isomer. The appearance of this compound is observed as a metabolite or isomer in vivo.

Table 1: Quantitative Pharmacokinetic Parameters of Caffeic Acid in Rats

| Parameter | Value | Animal Model | Administration Route & Dose | Source |

| Absolute Bioavailability (Fabs) | 14.7% | Sprague-Dawley Rats | i.v. (2 mg/kg) or i.g. (10 mg/kg) | [1][2] |

| Intestinal Absorption | 12.4% | Sprague-Dawley Rats | Intraduodenal (5 mg/kg) | [1][2] |

| Net Absorption (Small Intestine) | 19.5% | Rats | Ileum/Jejunum Perfusion (50 µM) | [3] |

Table 2: Quantitative Pharmacokinetic Parameters of Caffeic Acid in Rabbits

| Parameter | Value (Mean ± SD) | Dose (Oral) | Source |

| Absolute Bioavailability | 0.364 ± 0.052 | 5 mg/kg | [4] |

| 0.379 ± 0.037 | 10 mg/kg | [4] | |

| 0.402 ± 0.087 | 25 mg/kg | [4] | |

| Urinary Excretion (Unchanged) | 23.2 ± 4.9 % | 5 mg/kg | [4] |

| 22.7 ± 3.7 % | 10 mg/kg | [4] | |

| 22.0 ± 5.3 % | 25 mg/kg | [4] |

In Vivo Metabolism of Caffeic Acid

The metabolism of caffeic acid is a complex process involving both host enzymes and the gut microbiota. Following administration of radiolabeled caffeic acid to rats, nine labeled compounds were identified, including the cis-isomer of caffeic acid[5]. This confirms the presence of this compound within the biological system.

The primary metabolic transformations include:

-

Isomerization: Conversion between trans- and this compound.

-

Phase II Conjugation: Sulfation and glucuronidation of the hydroxyl groups.

-

Methylation: O-methylation, primarily mediated by catechol-O-methyltransferase (COMT).

-

Microbial Metabolism: The intestinal microflora is responsible for various reactions, including dehydroxylation[6][7].

Identified metabolites in rats include 3'-O- and 4'-O-sulfates and glucuronides of caffeic acid, as well as sulfates and glucuronides of its methylated derivative, ferulic acid, and isoferulic acid-4'-O-sulfate[5].

Metabolic Pathway of Caffeic Acid

References

- 1. Bioavailability of caffeic acid in rats and its absorption properties in the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Absorption and metabolism of caffeic acid and chlorogenic acid in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. researchgate.net [researchgate.net]

- 6. Caffeic Acid Metabolism by Gnotobiotic Rats and Their Intestinal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caffeic acid metabolism by gnotobiotic rats and their intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of Caffeic Acid in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific literature on the neuroprotective effects of caffeic acid (CA) and its derivatives, such as Caffeic Acid Phenethyl Ester (CAPE), in various cellular models. The user's query specified cis-Caffeic acid; however, the vast majority of published research does not specify the isomer used, and it is widely understood that "caffeic acid" in literature refers to the more stable and common trans-isomer. The findings presented herein pertain to this general understanding of caffeic acid.

Executive Summary

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function, often linked to oxidative stress, neuroinflammation, and apoptosis. Caffeic acid (CA), a naturally occurring phenolic compound, has demonstrated significant neuroprotective potential in a variety of preclinical cellular models. This document provides an in-depth technical overview of its mechanisms, summarizing key quantitative data, detailing common experimental protocols, and visualizing the critical signaling pathways involved. CA exerts its effects primarily through potent antioxidant and anti-inflammatory activities, modulating key cellular signaling pathways such as Nrf2/HO-1, MAPK, and NF-κB to enhance cellular defense mechanisms and promote neuronal survival.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of Caffeic Acid (CA) and its phenethyl ester (CAPE) have been quantified across various cellular models and neurotoxic insults. The data is summarized below.

Table 1: Neuroprotective Effects of Caffeic Acid Against Oxidative Stress

| Cellular Model | Toxin / Insult | Compound & Concentration | Key Quantitative Outcome | Citation(s) |

| PC12 Cells | H₂O₂ | Caffeic Acid (2.5-40 µg/ml) | Increased cell protection to 148% of control at 40 µg/ml. | [1] |

| SH-SY5Y Cells | 6-Hydroxydopamine (6-OHDA) (150 µM) | CAPE (1.25 µM) | Decreased apoptotic cell death by ~20%; Inhibited caspase activity ~2-fold. | [2] |

| HT22 Mouse Hippocampal Cells | Acrolein | CAPE (30 µM) | Significantly decreased Reactive Oxygen Species (ROS) levels. | [3] |

| Rat Cortical Slices | Ferrous Sulfate (FeSO₄) (25 µM) | Caffeic Acid (100 µM) | Prevented the loss of reductive capacity and cell damage. | [4][5] |

| SK-N-SH Cells | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Caffeic Acid | Significantly decreased levels of Malondialdehyde (MDA) and ROS. | [6] |

Table 2: Neuroprotective Effects of Caffeic Acid Against Amyloid-β (Aβ) and Glutamate (B1630785) Toxicity

| Cellular Model | Toxin / Insult | Compound & Concentration | Key Quantitative Outcome | Citation(s) |

| PC12 Cells | Amyloid-β (25-35) (10 µM) | Caffeic Acid (10 & 20 µg/ml) | Significantly reversed Aβ-induced neurotoxicity by attenuating intracellular calcium elevation. | [7][8] |

| SH-SY5Y Cells | Amyloid-β (1-42) | CA-Aβ₃₈₋₄₂ (CAPE derivative) | IC₅₀ of 4 µM for protection against Aβ-induced cytotoxicity. | [9] |

| Primary Mouse Cerebral Cortex Cultures | Glutamate | Chlorogenic Acid (a CA derivative) | Inhibited glutamate-induced neuronal cell death and prevented an increase in intracellular Ca²⁺. | [10][11] |

| Rat Cerebellar Granule Neurons | Glutamate | CAPE | Markedly protected neurons in a concentration-dependent manner. | [12] |

Table 3: Anti-inflammatory Effects of Caffeic Acid in Glial Cells

| Cellular Model | Stimulus | Compound & Concentration | Key Quantitative Outcome | Citation(s) |

| Microglial Cells | Lipopolysaccharide (LPS) | CAPE | Significantly inhibited the expression of iNOS and COX-2 and the production of nitric oxide (NO). | [13][14][15] |

| RAW264.7 Cells | LPS | Caffeic Acid | Dramatically lowered ROS and MDA levels. | [16] |

Core Signaling Pathways in Caffeic Acid-Mediated Neuroprotection

Caffeic acid modulates several critical signaling pathways to exert its neuroprotective effects. The primary mechanisms involve the upregulation of endogenous antioxidant defenses and the suppression of pro-inflammatory and pro-apoptotic cascades.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[17] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Caffeic acid can modify Keap1, leading to the release and nuclear translocation of Nrf2.[18] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of numerous protective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H: Quinone Oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[18][19][20] This response enhances the cell's capacity to neutralize ROS and detoxify harmful compounds.[16][19]

MAPK and PI3K/Akt Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are crucial for cell survival and death decisions.[21][22] Caffeic acid has been shown to modulate these pathways to promote pro-survival signals.[22][23] For instance, CAPE can inhibit the phosphorylation of p38 MAPK, a key mediator in stress-induced apoptosis.[12] Simultaneously, it can activate the PI3K/Akt pathway, which upregulates anti-apoptotic proteins like Bcl-2 and inhibits pro-apoptotic factors, thereby promoting neuronal survival.[2][3]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines like TNF-α and IL-1β.[21][22] In neuroinflammatory conditions, such as those modeled by LPS treatment in microglial cells, NF-κB is activated. Caffeic acid and its derivatives can suppress the activation of NF-κB, thereby inhibiting the downstream production of these inflammatory mediators and reducing neuroinflammation.[13][24]

Experimental Protocols in Cellular Neuroprotection Assays

The following are generalized methodologies for key experiments used to evaluate the neuroprotective effects of caffeic acid in cellular models.

Cell Viability and Cytotoxicity Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in 96-well plates at a density of 1x10⁴ to 5x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of caffeic acid for 1-2 hours.

-

Toxin Induction: Add the neurotoxin (e.g., H₂O₂, Amyloid-β, 6-OHDA) and co-incubate for 24-48 hours.

-